Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=S)N=NN1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073062 | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113221-74-2 | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113221742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Amination-Acetylation Protocol
The most widely documented method involves a sequential amination and acetylation process. In the first step, dimethylacrylonitrile undergoes amination with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., zinc bromide, ZnBr₂) to form 5-mercapto-1H-tetrazole (Fig. 1A). This reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrile group reacts with azide to form the tetrazole ring. The mercapto (-SH) group is introduced through subsequent sulfurization using hydrogen sulfide (H₂S) or thiourea.
In the second step, the intermediate 5-mercapto-1H-tetrazole is acetylated with sodium chloroacetate in an aqueous alkaline medium (pH 9–10) at 60–80°C (Fig. 1B). The reaction achieves 75–85% yield, with purity >95% confirmed by HPLC.
Key Parameters:
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Temperature: 60–80°C for acetylation
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Catalyst: ZnBr₂ (1.2 equiv) for cycloaddition
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Solvent: Water or ethanol-water mixture
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Reaction Time: 4–6 hours for cycloaddition; 2–3 hours for acetylation
One-Pot Synthesis via Nitrile-Azide Cycloaddition
An alternative one-pot method avoids isolating the tetrazole intermediate. Benzonitrile derivatives react directly with NaN₃ and ZnBr₂ in refluxing water (100°C, 12 hours) to form the tetrazole core, followed by in situ acetylation with chloroacetic acid (Fig. 2). This approach reduces purification steps but requires strict stoichiometric control (NaN₃:ZnBr₂ = 1:1.1) to minimize byproducts like triazenes.
Advantages:
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20% reduction in production time
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Overall yield: 68–72%
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Suitable for scalable manufacturing
Optimization Strategies for Industrial Production
Solvent and Catalyst Screening
Comparative studies highlight water as the optimal solvent for cycloaddition due to its polarity and environmental compatibility. Ethanol-water mixtures (3:1 v/v) improve solubility during acetylation, enhancing reaction rates by 15%. Catalysts such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) accelerate acetylation, achieving 90% conversion in 1 hour.
Purification Techniques
Post-synthesis purification employs:
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Recrystallization: Methanol or ethanol yields crystals with 99% purity.
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Ion-Exchange Chromatography: Removes residual sodium ions, critical for pharmaceutical-grade material.
Analytical Characterization
Synthetic batches are validated using:
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FTIR: Peaks at 2550 cm⁻¹ (S-H stretch), 1587 cm⁻¹ (C=N), and 1283 cm⁻¹ (C-N).
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¹H NMR: Singlets at δ 4.73 ppm (CH₂COO⁻) and δ 7.49–8.18 ppm (aromatic protons in substituted derivatives).
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HPLC: Retention time of 6.8 minutes (C18 column, acetonitrile:water = 70:30).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Two-Step Amination | 85 | 95 | 8 | High |
| One-Pot Cycloaddition | 72 | 92 | 12 | Moderate |
| Catalyzed Acetylation | 90 | 98 | 1 | High |
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its mercapto group is crucial for forming thioether linkages, which are common in drug design. Research has indicated that derivatives of mercaptotetrazole compounds exhibit antimicrobial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents .
Case Study: Antibiotic Development
A notable study highlighted the synthesis of mercaptotetrazole derivatives, which were evaluated for their antibacterial activity against strains of Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting that this compound could be pivotal in developing new antibiotic formulations .
Additives in Synthetic Resins
The compound is also utilized as an additive in synthetic resins, enhancing their mechanical properties and thermal stability. The incorporation of this compound into resin formulations has been shown to improve adhesion and flexibility, making it suitable for various industrial applications .
Data Table: Performance Characteristics of Resins with Additives
| Additive | Tensile Strength (MPa) | Flexural Modulus (GPa) | Thermal Stability (°C) |
|---|---|---|---|
| Control (no additive) | 50 | 3.0 | 150 |
| This compound | 65 | 4.5 | 180 |
Agricultural Applications
Emerging research indicates that this compound may have potential as a biopesticide or plant growth enhancer. Its ability to interact with metal ions suggests it could be used to improve nutrient uptake in plants or as a protective agent against certain pathogens .
Case Study: Plant Growth Promotion
In a controlled study, the application of this compound on tomato plants resulted in increased growth rates and improved resistance to fungal infections. The treated plants exhibited a 30% increase in biomass compared to untreated controls, indicating its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Mercapto vs. Alkyl/Ester Groups : The sodium salt’s SH group enhances nucleophilicity, enabling reactions with electrophiles (e.g., nitrile imines in ) . In contrast, Ethyl 2-(5-Methyl-1H-tetrazol-1-yl)acetate contains a methyl group at position 5, reducing reactivity but improving lipophilicity for ester-based synthesis .
- Ionic vs. Covalent Functionalization : The sodium salt’s COO⁻Na⁺ group increases water solubility, favoring aqueous-phase reactions. The ethyl ester derivative (CAS 81548-02-9) is more suitable for organic-phase syntheses .
Biological Activity
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (CAS No. 113221-74-2) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by a tetrazole ring and a thiol group, which contribute to its reactivity and biological properties. It is often utilized in studies related to enzyme mechanisms and protein interactions, particularly in the context of antibiotic development.
Antimicrobial Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its potential as an antimicrobial agent . Similar compounds have been shown to inhibit bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is crucial for the development of antibiotics targeting various bacterial strains.
Research Findings:
Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance, it has been evaluated for effectiveness against Candida albicans and C. glabrata, demonstrating comparable efficacy to established antifungal agents like ketoconazole .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antifungal Activity:
- Antibacterial Evaluation:
- Enzyme Inhibition Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Effective against Candida | Inhibits cell wall synthesis |
| 5-Mercapto-1H-Tetrazole | Moderate against bacteria | Similar mechanism as above |
| 2-(5-Mercaptotetrazole-1-yl)ethanol | Limited efficacy | Different structural reactivity |
Q & A
Q. What are the recommended methods for synthesizing Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate in a laboratory setting?
A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, derivatives of tetrazole-acetic acid can be synthesized by reacting 5-mercapto-1H-tetrazole with sodium chloroacetate under alkaline conditions. Key steps include:
Q. How should researchers handle and store this compound to ensure stability and safety?
The compound is hygroscopic and sensitive to oxidation. Key protocols include:
Q. What spectroscopic techniques are appropriate for characterizing this compound?
Q. What are the key solubility properties of this compound in common solvents?
The sodium salt form enhances aqueous solubility (~50 mg/mL in water at 25°C). In organic solvents:
Q. How can researchers assess the purity of this compound post-synthesis?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 0.1% TFA in water/acetonitrile gradient).
- Elemental analysis : Verify C, H, N, S content (theoretical: C 23.2%, H 1.9%, N 27.1%, S 12.4%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the mercapto group in cross-coupling reactions?
The S-H group undergoes oxidative coupling with halides or via metal-catalyzed pathways (e.g., Pd-mediated). Mechanistic studies suggest:
- Thiolate formation : Deprotonation (pH >9) generates nucleophilic S⁻, enabling SN2 reactions.
- Disulfide formation : Air oxidation in aqueous media forms dimers, requiring argon purging to suppress .
Q. How can the thermal stability of this compound be evaluated under different conditions?
Q. What strategies optimize the yield of this compound in large-scale syntheses?
Q. How does pH affect the compound's stability in aqueous solutions?
Q. What computational methods predict the compound's behavior in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
